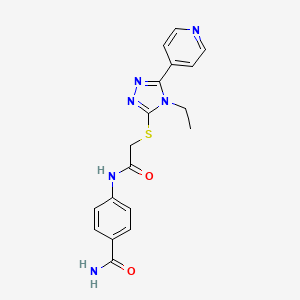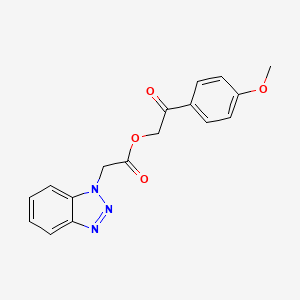![molecular formula C18H18N4O2S3 B12025431 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025431.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a furan ring, and a hydrazide group
准备方法
合成路线和反应条件
2-({5-[(4-甲基苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼的合成通常涉及多个步骤。该过程从制备噻二唑环开始,然后用硫代基团进行官能化。呋喃环通过后续反应引入,最后,添加酰肼基团以完成合成。反应条件通常涉及使用乙醇或甲醇等溶剂,以及硫酸或盐酸等催化剂来促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型间歇反应器,其中反应条件经过精心控制以确保高产率和纯度。使用自动化系统来监测和调整温度、压力和 pH 等参数是优化合成过程的常见做法。
化学反应分析
反应类型
2-({5-[(4-甲基苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼可以发生各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将酰肼基团转化为胺。
取代: 在适当的条件下,硫代基团可以被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂通常被使用。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是典型的还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成亚砜或砜,而还原可以生成胺。
科学研究应用
2-({5-[(4-甲基苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼有几个科学研究应用:
化学: 它被用作有机合成中的构建单元,用于开发新的化合物。
生物学: 该化合物具有作为具有抗菌或抗癌特性的生物活性分子的潜力。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的用途。
工业: 它可以用于开发具有特定特性的新材料,例如导电性或荧光性。
作用机制
2-({5-[(4-甲基苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变它们的活性并导致所需的生物学效应。所涉及的途径可能包括抑制酶活性、破坏细胞膜完整性或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- 2-({5-[(4-氯苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼
- 2-({5-[(4-甲氧基苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼
独特性
2-({5-[(4-甲基苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N’-[(E)-(5-甲基呋喃-2-基)亚甲基]乙酰肼的独特性在于其特定的官能团及其排列方式,赋予其独特的化学和生物学特性。与类似化合物相比,它可能表现出不同的反应性、稳定性和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C18H18N4O2S3 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-3-6-14(7-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-8-5-13(2)24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+ |
InChI 键 |
XLWKASOZXWAXPZ-DJKKODMXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(O3)C |
规范 SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12025368.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)



![(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025411.png)


![4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide](/img/structure/B12025422.png)
